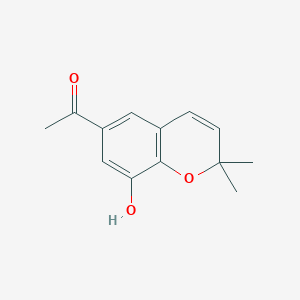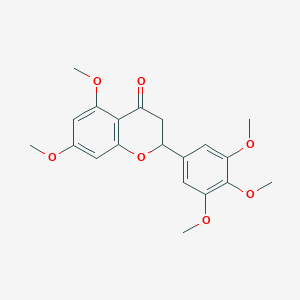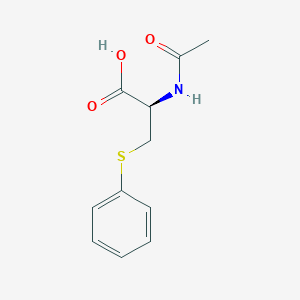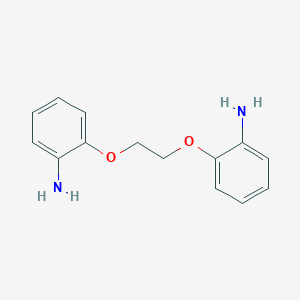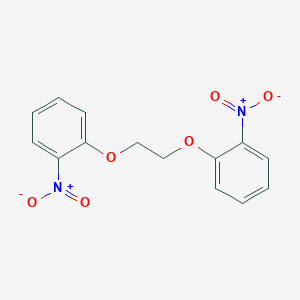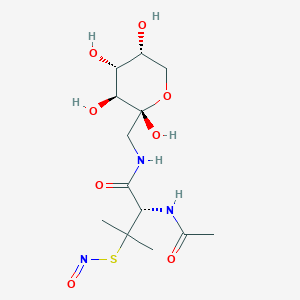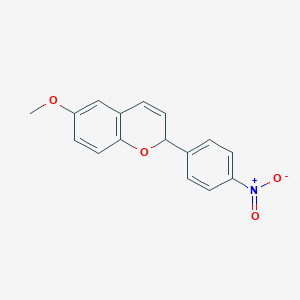
4-(3,4-Dihydroxyphenyl)butan-2-one
Overview
Description
4-(3,4-Dihydroxyphenyl)butan-2-one, or commonly known as DHB, is a naturally-occurring phenolic compound found in fruits and vegetables, as well as in some bacteria and fungi. It is a potent antioxidant and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. DHB has also been explored for its potential use in the treatment of various diseases, including cardiovascular disease, diabetes, and Alzheimer’s disease.
Scientific Research Applications
Cosmetology Applications : 4-(Phenylsulfanyl)butan-2-one, a related compound, has been found to effectively suppress melanin synthesis and melanosome maturation, suggesting potential uses in medical cosmetology (Wu et al., 2015).
Synthesis of Fragrant Compounds : Research demonstrates the successful synthesis of fragrant 3,6-diazahomoadamantan-9-ones through a process involving 4-phenylbutan-2-one, leading to the formation of aromatic compounds with benzene rings (Kuznetsov et al., 2015).
Crystallographic Studies : The crystal structure of a derivative of 4-phenylbutan-2-one has been analyzed, revealing specific structural details (Shi & Jiang, 1999).
Anti-inflammatory Properties : Compounds with small lipophilic groups and a butan-2-one side chain show anti-inflammatory activity. This indicates potential for pharmacological applications (Goudie et al., 1978).
Electrochemical Conversion : 4-(4-Hydroxyphenyl)buten-2-one can be effectively converted into 4-phenylbutan-2-one using electrocatalytic hydrogenation, a method superior to lead-based reduction processes (Bryan & Grimshaw, 1997).
Catalysis in Chemical Synthesis : Supported AuPd nanoalloy catalysts enable the one-pot synthesis of 4-(4-methoxyphenyl)butan-2-one from 4-methoxybenzyl alcohol and acetone, with hydrogen auto transfer (Morad et al., 2017).
Occurrence in Natural Products : Raspberry fruit contains d-glucopyranosides of 4-(4′-hydroxyphenyl)butan-2-one, which can be identified using NMR spectroscopy (Pabst et al., 1990).
Forensic and Clinical Toxicology : β-Keto derivatives of 3,4-methylenedioxyphenylalkylamines, related to 4-phenylbutan-2-one, are abused as substitutes for psychoactive substances, making their analysis crucial in forensic and clinical toxicology (Zaitsu et al., 2011).
Pharmacology and Drug Metabolism : The metabolites of designer drugs like bk-MBDB and bk-MDEA, related to 4-phenylbutan-2-one, are primarily formed as 4-hydroxy-3-methoxy metabolites in human urine (Zaitsu et al., 2009).
Green Chemistry Applications : A one-pot synthesis method using K10 montmorillonite under solvent-free conditions has been developed for synthesizing derivatives of 4-phenylbutan-2-one (Han et al., 2016).
Future Directions
Mechanism of Action
Target of Action
4-(3,4-Dihydroxyphenyl)butan-2-one is a compound isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis It is known to exhibit antioxidant and anti-inflammatory activity , suggesting that it may interact with targets involved in oxidative stress and inflammation.
Mode of Action
Its antioxidant and anti-inflammatory properties suggest that it may interact with its targets to mitigate oxidative stress and inflammation
Biochemical Pathways
Given its antioxidant and anti-inflammatory properties , it can be inferred that this compound may influence pathways related to oxidative stress and inflammation
Result of Action
Its known antioxidant and anti-inflammatory activities suggest that it may help to reduce oxidative stress and inflammation at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-(3,4-Dihydroxyphenyl)butan-2-one plays a crucial role in various biochemical reactions, particularly due to its antioxidant and anti-inflammatory activities . This compound interacts with several enzymes and proteins, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immune response .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a pivotal role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound modulates gene expression by affecting transcription factors such as activator protein 1 (AP-1) and NF-κB . These interactions lead to changes in the expression of genes involved in inflammation, oxidative stress, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of COX and LOX enzymes, thereby reducing the synthesis of pro-inflammatory mediators . Additionally, this compound activates the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis . Activation of AMPK leads to increased fatty acid oxidation and glucose uptake, contributing to its potential anti-obesity effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory activities over extended periods, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and improved metabolic parameters . At higher doses, potential toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism . It interacts with enzymes such as AMPK and acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation and decreased lipogenesis . Additionally, this compound influences glucose metabolism by enhancing glucose uptake and utilization in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as glucose transporter type 4 (GLUT4), facilitating its uptake into cells . The compound also binds to plasma proteins, which aids in its distribution throughout the body . These interactions contribute to its localization and accumulation in specific tissues, including adipose tissue and the liver .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it exerts its effects on cellular metabolism and signaling pathways . Additionally, this compound can be found in the mitochondria, where it influences energy production and oxidative stress responses .
properties
IUPAC Name |
4-(3,4-dihydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZQZQCADPIVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436633 | |
| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61152-62-3 | |
| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





